molecular formula C20H33N5O9 B10825599 N-acetyl-Ser-Asp-Lys-Pro

N-acetyl-Ser-Asp-Lys-Pro

Cat. No.: B10825599
M. Wt: 487.5 g/mol
InChI Key: HJDRXEQUFWLOGJ-XGUBFFRZSA-N
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Description

N-acetyl-Ser-Asp-Lys-Pro, also known as Acetyl-Ser-Asp-Lys-Pro, is a tetrapeptide formed in bone marrow cells by the enzymatic processing of thymosin β4. This compound is widely distributed in various tissues and body fluids. It plays a crucial role in inhibiting the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle, thereby protecting against Ara-C lethality in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-Ser-Asp-Lys-Pro can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient synthesis. Purification is typically carried out using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-Ser-Asp-Lys-Pro undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is a specific substrate for the N-terminal active site of angiotensin-converting enzyme (ACE), which is responsible for its degradation in vivo .

Common Reagents and Conditions

The hydrolysis of this compound can be catalyzed by enzymes such as prolyl endopeptidase (PREP) and meprin-α. These enzymes cleave the peptide bonds, resulting in the formation of smaller peptide fragments .

Major Products Formed

The major products formed from the enzymatic degradation of this compound include smaller peptides and amino acids. These degradation products are further metabolized and excreted from the body .

Scientific Research Applications

N-acetyl-Ser-Asp-Lys-Pro has numerous scientific research applications across various fields:

Mechanism of Action

N-acetyl-Ser-Asp-Lys-Pro exerts its effects by inhibiting the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle. This inhibition is mediated through its interaction with the N-terminal active site of ACE, leading to its degradation. The compound also modulates the activity of various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, which is involved in cell proliferation and differentiation .

Comparison with Similar Compounds

N-acetyl-Ser-Asp-Lys-Pro is unique due to its specific role in regulating hematopoietic stem cell proliferation and its interaction with ACE. Similar compounds include:

These compounds share some functional similarities but differ in their specific biological roles and mechanisms of action.

Properties

Molecular Formula

C20H33N5O9

Molecular Weight

487.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13+,14-,15-/m0/s1

InChI Key

HJDRXEQUFWLOGJ-XGUBFFRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

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